molecular formula C13H11N3 B14208556 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine CAS No. 821782-94-9

3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine

Katalognummer: B14208556
CAS-Nummer: 821782-94-9
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: RHUIWUIKBRPMMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine is a chemical compound that belongs to the class of imines. This compound features a phenyl group attached to a prop-2-en-1-imine moiety, with a pyrimidin-2-yl substituent. The structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine typically involves the condensation of 3-acetylpyridine with an appropriate aldehyde, followed by cyclization and further functionalization. One common method involves the reaction of 3-acetylpyridine with benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate can then undergo cyclization with thiourea to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The phenyl and pyrimidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine is unique due to its specific combination of phenyl, pyrimidine, and imine groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and exhibit multiple biological activities makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

821782-94-9

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

3-phenyl-N-pyrimidin-2-ylprop-2-en-1-imine

InChI

InChI=1S/C13H11N3/c1-2-6-12(7-3-1)8-4-9-14-13-15-10-5-11-16-13/h1-11H

InChI-Schlüssel

RHUIWUIKBRPMMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC=NC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.